Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Potential vs. Parent Cinnamamide
The target compound exhibits an XLogP3 of 2.4, versus 1.35 for unsubstituted cinnamamide (CAS 621-79-4), representing a 1.05 log-unit increase in computed lipophilicity [1]. The relationship between lipophilicity and biological activity in cinnamamides is well-established: QSAR analysis of 35 cinnamamides identified the partition coefficient as the single most significant descriptor governing anticonvulsant potency, with activity rising across an optimal lipophilicity range [2]. The 2.4 logP value places this compound within the favorable window for passive membrane permeation while remaining below thresholds commonly associated with poor aqueous solubility or promiscuous binding (logP > 5) [1][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Cinnamamide (CAS 621-79-4): ACD/LogP = 1.35; N-Cinnamoylpyrrole (CAS 252248-89-8): LogP not explicitly reported in accessible sources |
| Quantified Difference | ΔLogP ≈ +1.05 vs. parent cinnamamide |
| Conditions | Computed values: XLogP3 v3.0 (PubChem) for target compound; ACD/LogP (ChemSpider) for cinnamamide |
Why This Matters
A 1 log-unit increase in lipophilicity can translate to approximately 10-fold greater partitioning into biological membranes, a critical consideration for cell-based assay design and in vivo administration formulation.
- [1] PubChem. Compound Summary for CID 49677748: N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide. Computed XLogP3-AA = 2.4. View Source
- [2] Hou, T.J., Wang, J.M., & Liao, N. (1999). Applications of genetic algorithms on the structure–activity relationship analysis of some cinnamamides. J. Chem. Inf. Comput. Sci., 39(5), 775–781. View Source
- [3] Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
